Product packaging for 1-Bromo-4-ethoxy-2-nitrobenzene(Cat. No.:)

1-Bromo-4-ethoxy-2-nitrobenzene

Cat. No.: B12446635
M. Wt: 246.06 g/mol
InChI Key: NBQGLPWODFWUDQ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatic Ethers and Nitrobenzene (B124822) Derivatives in Organic Chemistry Research

Halogenated aromatic ethers and nitrobenzene derivatives are fundamental in various fields of chemical research and industry. nih.gov Nitroaromatic compounds are extensively used as starting materials for synthesizing a diverse range of products, including dyes, polymers, pesticides, and explosives. nih.govscielo.br The nitro group is a strong electron-withdrawing group, which makes the aromatic ring susceptible to nucleophilic aromatic substitution, while also directing incoming electrophiles to the meta position. nih.gov This property is pivotal in designing synthetic routes for complex molecules. nih.govlibretexts.org

Halogenated nitroaromatics, in particular, are valuable precursors in the production of pesticides. nih.gov The presence of a halogen atom provides a reactive site for various cross-coupling reactions, further enhancing their synthetic utility. Aromatic amines, produced by the reduction of nitroaromatic compounds, are a major class of industrial feedstocks used in manufacturing polyurethane foams, rubber, and photographic chemicals. nih.gov The combination of a halogen, an ether group, and a nitro group on a benzene (B151609) ring creates a polysubstituted platform with distinct reactive sites, allowing for sequential and selective chemical modifications.

The properties of the nitro group are linked to its significant electron-withdrawing ability through both resonance and inductive effects. scielo.br This electronic influence is crucial for the reactivity of the aromatic ring. scielo.br Furthermore, nitro-containing compounds have a notable presence in medicinal chemistry, with several approved drugs featuring this moiety. scielo.brnih.gov

Historical Development of Synthetic Strategies for Polysubstituted Benzenes Bearing Halogen, Ether, and Nitro Moieties

The synthesis of polysubstituted benzenes is a cornerstone of organic chemistry, and the strategies to achieve specific substitution patterns have evolved considerably over time. libretexts.orgfiveable.me The key to synthesizing these molecules lies in understanding the directing effects of the substituents already present on the benzene ring. libretexts.orglibretexts.orgyoutube.com

Historically, electrophilic aromatic substitution has been the most fundamental method for introducing functional groups onto a benzene ring. fiveable.me The five basic electrophilic aromatic substitution reactions are halogenation, nitration, sulfonation, alkylation, and acylation. pbworks.com For a compound like 1-bromo-4-ethoxy-2-nitrobenzene, the synthesis would involve a carefully planned sequence of these reactions.

The order of reactions is critical. For instance, introducing a bromine atom first would direct subsequent electrophiles to the ortho and para positions. youtube.compbworks.com The nitration of bromobenzene, for example, yields a mixture of 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene (B128438). pbworks.com The development of retrosynthetic analysis has provided a logical framework for planning multistep syntheses of complex aromatic compounds. libretexts.orglibretexts.org This approach involves working backward from the target molecule to simpler starting materials, considering the compatibility of reaction conditions with the functional groups present at each stage. libretexts.orgfiveable.me More advanced methods, such as cross-coupling reactions, carbon-hydrogen functionalization, and cyclization reactions, have expanded the toolkit for creating polysubstituted aromatic compounds. scitechdaily.com

Current Research Frontiers in Functionalized Nitroaromatic Chemistry

Current research in functionalized nitroaromatic chemistry is vibrant and multifaceted, extending into materials science, medicinal chemistry, and catalysis. mdpi.comacs.org Nitroaromatic compounds are being explored for their fluorescence quenching properties, which has applications in the development of sensors for detecting explosives like 2,4,6-trinitrotoluene (B92697) (TNT). mdpi.comacs.org For instance, amino-functionalized carbon nanotubes are being used to create resistive sensors for detecting nitroaromatic explosive vapors. mdpi.com

In synthetic chemistry, photoexcited nitroarenes are being investigated as potent anaerobic oxidants. acs.orgnih.gov They can oxidize alcohols and amines to ketones and imines, and aldehydes and imines to carboxylic acids and amides, respectively. acs.orgnih.gov This highlights a novel reactivity pathway for nitroarenes beyond their traditional role as electrophiles or precursors to amines.

The biological activity of nitro compounds continues to be a major area of research. nih.gov The nitro group is a key component in several antimicrobial drugs, and new nitro-containing molecules are being synthesized and tested against various pathogens. nih.gov The mechanism of action often involves the reduction of the nitro group to produce toxic intermediates within the target cell. nih.gov

Identification of Knowledge Gaps and Rationale for Focused Investigation of this compound

While the chemistry of halogenated nitroarenes is well-established, the specific reactivity and potential applications of this compound are not extensively detailed in publicly available research. This compound possesses three distinct functional groups—bromo, ethoxy, and nitro—at specific positions (1, 4, and 2, respectively). This unique arrangement offers several possibilities for selective chemical transformations.

The bromo group at position 1 is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. The nitro group at position 2 can be reduced to an amino group, which can then undergo a wide range of further reactions, such as diazotization followed by substitution, or amide bond formation. The ethoxy group at position 4 is generally stable but can influence the electronic properties of the ring and may be cleaved under harsh conditions if necessary.

A focused investigation is warranted to systematically explore the selective reactivity of each functional group. For example, can the bromo group be selectively coupled without affecting the nitro group? Can the nitro group be reduced without de-halogenation? Understanding the interplay of these functional groups and developing selective transformations would establish this compound as a valuable and versatile building block for synthesizing more complex, functional molecules for applications in pharmaceuticals, agrochemicals, or materials science.

Research Objectives and Scope for Investigating this compound

The primary research objective for a focused investigation of this compound would be to systematically map its chemical reactivity and explore its utility as a synthetic intermediate.

The scope of such an investigation would include:

Selective Functional Group Transformations: Systematically exploring reactions at each functional group site (bromo, nitro) while preserving the others. This would involve studying a range of reaction conditions for:

Palladium-catalyzed cross-coupling reactions at the C-Br bond.

Nucleophilic aromatic substitution of the bromine.

Selective reduction of the nitro group to an amine.

Further derivatization of the resulting amino group.

Combinatorial Synthesis: Utilizing the established selective transformations to synthesize a library of novel polysubstituted benzene derivatives. This would demonstrate the compound's utility as a versatile scaffold.

Physicochemical and Spectroscopic Characterization: Thoroughly characterizing the parent compound and all new derivatives using modern analytical techniques to create a comprehensive data repository.

Below are the known properties of this compound and its isomer, 4-Bromo-1-ethoxy-2-nitrobenzene.

Table 1: Physicochemical Properties

PropertyThis compound4-Bromo-1-ethoxy-2-nitrobenzene
Molecular Formula C₈H₈BrNO₃C₈H₈BrNO₃
Molecular Weight 246.06 g/mol 246.06 g/mol
IUPAC Name This compound4-bromo-1-ethoxy-2-nitrobenzene
CAS Number 383869-51-0383869-51-0
XLogP3 3.23.2
Monoisotopic Mass 244.96876 Da244.96876 Da

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO3 B12446635 1-Bromo-4-ethoxy-2-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-ethoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQGLPWODFWUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Detailed Spectroscopic and Advanced Structural Elucidation of 1 Bromo 4 Ethoxy 2 Nitrobenzene

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Detailed experimental NMR data for 1-Bromo-4-ethoxy-2-nitrobenzene is not available in surveyed research literature or spectral databases.

No specific ¹H NMR spectra or detailed peak assignments for this compound have been reported.

There is no available experimental ¹³C NMR data detailing the chemical shifts of the carbon atoms in the structure of this compound.

Information regarding the use of advanced 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural elucidation of this compound could not be found.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Specific FT-IR and FT-Raman spectroscopic data for this compound are not present in the reviewed sources. While spectra for related compounds such as 1-Bromo-4-nitrobenzene (B128438) and 1-Bromo-4-ethoxybenzene are available and could provide general insights into the expected vibrational modes for the nitro and ethoxy-bromo-benzene functionalities respectively, a detailed analysis of the target compound is not possible without its specific spectra.

No experimental FT-IR spectrum for this compound has been documented.

There is no available FT-Raman spectroscopic data for this compound.

Analysis of Characteristic Vibrational Modes of Bromine, Nitro, and Ethoxy Groups

The infrared and Raman spectra of this compound reveal characteristic vibrational frequencies that provide insight into its molecular structure. The presence of bromine, nitro, and ethoxy functional groups gives rise to distinct absorption bands.

The nitro group (NO₂) typically exhibits two strong stretching vibrations. spectroscopyonline.com In nitro-substituted aromatic compounds, the asymmetric stretching vibration is generally observed in the range of 1518 ± 13 cm⁻¹, while the symmetric stretching vibration appears around 1349 ± 9 cm⁻¹. cdnsciencepub.com For nitrobenzene (B124822), these bands are found between 1525-1531 cm⁻¹ and 1349-1355 cm⁻¹, respectively. cdnsciencepub.com The C-N stretching vibration for nitrobenzenes is typically found around 880 cm⁻¹. cdnsciencepub.com

The ethoxy group (-OCH₂CH₃) introduces several characteristic vibrations. These include the C-H stretching vibrations of the methyl and methylene (B1212753) groups, as well as C-O stretching and bending modes.

The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency region of the infrared spectrum, typically in the range of 600-500 cm⁻¹.

A detailed analysis of the vibrational spectra of related compounds, such as 1-bromo-4-nitrobenzene, can provide further comparative insights. irjet.netresearchgate.net

Characteristic Vibrational Modes Data Table

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1505 - 1531
Nitro (NO₂) Symmetric Stretch 1340 - 1358
Nitro (C-NO₂) Stretch ~880
Ethoxy (C-O) Stretch 1200 - 1250 (asymmetric), 1000-1050 (symmetric)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2980

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₈H₈BrNO₃. nih.govnih.gov

The calculated monoisotopic mass of this compound is 244.96876 Da. nih.govnih.gov HRMS analysis would be expected to yield a measured mass very close to this value, allowing for unambiguous confirmation of the elemental composition.

The fragmentation pattern in the mass spectrum can also provide structural information. For nitroaromatic compounds, characteristic losses of NO (30 Da) and NO₂ (46 Da) are common. youtube.com The fragmentation of the ethoxy group would likely involve the loss of an ethyl radical (C₂H₅, 29 Da) or ethylene (B1197577) (C₂H₄, 28 Da). The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio would result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Molecular Formula and Mass Data Table

Property Value Source
Molecular Formula C₈H₈BrNO₃ nih.govnih.gov
Molecular Weight 246.06 g/mol nih.govnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within the substituted benzene (B151609) ring. The nitro and ethoxy groups, acting as chromophores and auxochromes respectively, significantly influence the absorption characteristics. Nitrobenzene itself exhibits electronic transitions that are analyzed in terms of locally excited states and intramolecular charge transfer configurations. documentsdelivered.com The presence of substituents with varying electron-donating or -withdrawing power alters the spectral behavior. documentsdelivered.com

The electronic spectra of nitrobenzene derivatives are complex, with multiple absorption bands corresponding to different electronic transitions. documentsdelivered.comnih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict and interpret these transitions. irjet.netresearchgate.netlanl.gov

Influence of Substituent Effects on Aromatic Electronic Structure

The electronic structure of the benzene ring in this compound is modulated by the interplay of inductive and resonance effects of the substituents. numberanalytics.comnumberanalytics.comlasalle.edu

Nitro Group (-NO₂): This is a strong electron-withdrawing group (EWG) through both resonance and inductive effects. numberanalytics.comlasalle.edulibretexts.org It deactivates the aromatic ring towards electrophilic substitution by decreasing the electron density. numberanalytics.comlibretexts.org

Bromine (-Br): Halogens are a unique case. They are deactivating groups due to their strong inductive electron-withdrawing effect. lasalle.edu However, they are ortho-, para-directing in electrophilic aromatic substitution because they can donate a lone pair of electrons through resonance. lasalle.edu

The combination of a strong electron-withdrawing nitro group and an electron-donating ethoxy group, along with the inductively withdrawing bromine atom, results in a complex electronic landscape for this compound. This push-pull electronic system can lead to significant intramolecular charge transfer character in its excited states, influencing its UV-Vis spectrum and potential for fluorescence.

X-ray Crystallography for Solid-State Structural Determination

Determination of Molecular Geometry and Bond Parameters

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound was not found in the search results, analysis of similar structures provides valuable insights into the expected molecular geometry.

For example, the crystal structure of 1-Bromo-4-methyl-2-nitrobenzene reveals that the nitro group is twisted out of the plane of the benzene ring. researchgate.net A similar non-planar arrangement would be expected for the nitro group in this compound due to steric hindrance from the adjacent bromine atom. The crystal structure of 1-Ethoxy-4-nitrobenzene has also been determined, providing data on the conformation of the ethoxy group relative to the aromatic ring. researchgate.net

The bond lengths and angles within the benzene ring will be distorted from the ideal hexagonal geometry due to the electronic effects of the substituents. The C-NO₂ and C-Br bonds will have specific lengths, and the angles around the substituted carbon atoms will deviate from 120°. The conformation of the ethoxy group, specifically the C-C-O-C dihedral angle, will also be determined.

Table of Mentioned Compounds

Compound Name
This compound
1-Bromo-4-methyl-2-nitrobenzene
1-Bromo-4-nitrobenzene
1-Ethoxy-4-nitrobenzene
Nitrobenzene
p-cresol
1-methyl-4-(4-nitrophenoxy)benzene
furan-2-yltributyltin
triethylenediamine
1-Bromo-2-nitrobenzene (B46134)
2-methylamino-benzoic acid
N-methyl-N-(2-nitro-phenyl)-anthranilic acid
4-methoxy-2?-nitrodiphenyl ether
1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene
1-Bromo-4-ethyl-2-nitrobenzene
1-Bromo-4-methoxy-2-nitrobenzene
2-bromo-1-ethoxy-4-nitrobenzene
2-Bromo-4-ethoxy-1-nitrobenzene
Benzene, 1-bromo-4-ethoxy-
Benzene, 1-bromo-2-nitro-

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The applicability of chiroptical spectroscopy is contingent on the existence of chiral derivatives of this compound. A comprehensive search of the scientific literature did not reveal any reports on the synthesis or resolution of chiral derivatives of this specific compound.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the stereochemical analysis of chiral molecules. If chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in the ethoxy group (e.g., by using (S)- or (R)-2-butanol to form a 1-bromo-4-(sec-butoxy)-2-nitrobenzene), chiroptical spectroscopy could be employed to:

Determine the absolute configuration of the chiral centers.

Study the conformational preferences of the molecule in solution.

Investigate electronic transitions and their relationship to molecular chirality.

Without the existence of such derivatives and the corresponding experimental data, a discussion of the chiroptical properties of this compound derivatives remains purely hypothetical.

Should such data become available, it would typically be presented in a table format as shown below for a hypothetical chiral derivative.

Hypothetical Chiroptical Data

TechniqueWavelength (nm)Signal (unit)
CD254+2.5 (mdeg)
CD280-1.8 (mdeg)
ORD589 (D-line)+15.2 (°)

This table is for illustrative purposes only and the data is hypothetical.

Mechanistic Investigations and Reactivity Pathways of 1 Bromo 4 Ethoxy 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Pathways Involving 1-Bromo-4-ethoxy-2-nitrobenzene

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The existing substituents on the benzene (B151609) ring of this compound profoundly influence the course of these reactions.

Regioselective Directing Effects of Ethoxy, Nitro, and Bromine Substituents

The directing effects of the substituents on the benzene ring determine the position of an incoming electrophile. In this compound, the ethoxy, nitro, and bromine groups exert competing or reinforcing influences.

Ethoxy Group (-OEt): The ethoxy group is an activating group and an ortho, para-director. This is due to its ability to donate electron density to the benzene ring through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. libretexts.orglibretexts.org

Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director. pressbooks.pubyoutube.com It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. lumenlearning.com This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most likely site of attack. youtube.com

Bromine Atom (-Br): Halogens like bromine are unique in that they are deactivating yet ortho, para-directing. pressbooks.pubyoutube.com They are electron-withdrawing through the inductive effect, which deactivates the ring. However, they can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. youtube.com

In this compound, the powerful activating and ortho, para-directing effect of the ethoxy group is the dominant influence. The positions ortho and para to the ethoxy group are C3 and C5. The C5 position is also para to the bromine atom. The C3 position is ortho to both the ethoxy and nitro groups. The strong deactivating nature of the nitro group will significantly disfavor substitution at the positions ortho and para to it (C1, C3, and C5). However, the combined directing effects of the ethoxy and bromine groups will most likely direct an incoming electrophile to the C5 position.

Kinetic and Thermodynamic Aspects of Electrophilic Attack

The rate of electrophilic aromatic substitution is governed by the activation energy of the rate-determining step, which is the formation of the arenium ion intermediate. masterorganicchemistry.com Activating groups lower this energy barrier, while deactivating groups raise it. lumenlearning.com

Thermodynamics: The stability of the arenium ion intermediate determines the regioselectivity of the reaction. libretexts.org For ortho and para attack relative to the ethoxy group, resonance structures can be drawn where the positive charge is delocalized onto the oxygen atom of the ethoxy group, providing significant stabilization. This is not possible for meta attack. Therefore, the transition states leading to ortho and para substitution are lower in energy, making these pathways thermodynamically more favorable. libretexts.org

Nucleophilic Aromatic Substitution (NAS) Chemistry of the Bromine Atom in this compound.nih.govgoogle.com

Nucleophilic aromatic substitution (NAS) provides a pathway to replace the bromine atom with various nucleophiles. The presence of the electron-withdrawing nitro group is crucial for this reactivity.

Reactivity Towards Various Nucleophiles (e.g., Amines, Alcohols, Thiolates)

The bromine atom in this compound is susceptible to attack by a range of nucleophiles. The strong electron-withdrawing nitro group, positioned ortho to the bromine atom, activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

Amines: Reactions with primary and secondary amines can lead to the formation of the corresponding N-substituted 4-ethoxy-2-nitroanilines.

Alcohols/Alkoxides: Alkoxides, being strong nucleophiles, can displace the bromide to form the corresponding ether.

Thiolates: Thiolates are excellent nucleophiles and can readily displace the bromine to form thioethers.

Substrate Scope and Limitations in NAS Reactions

The success of NAS reactions on this compound depends on several factors:

Nucleophile Strength: Stronger nucleophiles generally lead to faster and more efficient reactions.

Steric Hindrance: Bulky nucleophiles or substituents near the reaction site can hinder the approach of the nucleophile, slowing down or preventing the reaction.

Leaving Group Ability: Bromine is a good leaving group, facilitating the substitution reaction.

A significant limitation can be the potential for side reactions. For instance, with very strong bases, elimination reactions might compete with substitution.

Reduction Reactions of the Nitro Group in this compound

The reduction of the nitro group is a common and important transformation, leading to the corresponding aniline (B41778), a versatile synthetic intermediate.

A variety of reducing agents can be employed for the reduction of the nitro group in halogenated nitroarenes. nih.gov The choice of reagent is critical to achieve chemoselectivity, specifically to reduce the nitro group without affecting the carbon-bromine bond.

Common methods for the reduction of nitro groups include:

Catalytic Hydrogenation: This method often utilizes catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com However, with halogenated nitroarenes, there is a risk of dehalogenation, where the bromine atom is also replaced by a hydrogen atom. nih.govgoogle.com The use of Raney nickel is sometimes preferred to minimize this side reaction. commonorganicchemistry.com

Metal/Acid Reduction: Reagents like tin (Sn) or iron (Fe) in the presence of an acid (e.g., HCl) are classic methods for nitro group reduction. scispace.com Tin(II) chloride (SnCl2) offers a milder alternative. commonorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. nih.govtypeset.io This can be a highly selective method for reducing nitro groups in the presence of halogens. nih.gov Studies have shown that halogenated nitroarenes can be selectively reduced with hydrazine hydrate (B1144303) in the presence of Pd/C to yield the corresponding halogenated anilines in good yields. nih.govtypeset.io

The selective reduction of this compound would yield 4-bromo-2-ethoxyaniline, a valuable building block in organic synthesis.

Catalytic Hydrogenation Approaches (e.g., Palladium-Catalyzed)

Catalytic hydrogenation is a primary method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of hydrogen gas and a metal catalyst. For substrates like this compound, palladium-on-carbon (Pd/C) is a highly effective catalyst.

The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to form the amine. While highly efficient for the nitro group reduction, a potential side reaction is the hydrogenolysis of the carbon-bromine bond, which would lead to the debrominated aniline. Reaction conditions such as hydrogen pressure, temperature, and catalyst loading are optimized to favor the selective reduction of the nitro group while preserving the C-Br bond.

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

ParameterConditionPurpose
Catalyst 5-10% Pd/CProvides active sites for hydrogenation.
Solvent Ethanol (B145695), Methanol, Ethyl AcetateDissolves the substrate.
Hydrogen Source H₂ gas (1-50 atm)Reducing agent.
Temperature Room Temperature to 80°CControls reaction rate and selectivity.

This table presents generalized conditions for nitroarene hydrogenation; specific conditions for this compound may vary.

Chemo- and Regioselective Reduction to Amino-Substituted Derivatives

Beyond catalytic hydrogenation, several chemical reducing agents can achieve the chemo- and regioselective reduction of the nitro group in this compound to yield 5-Bromo-2-ethoxyaniline. scbt.com This selectivity is crucial as it leaves the bromine atom available for subsequent cross-coupling reactions.

Common methods include the use of metals in acidic media, such as iron powder in acetic or hydrochloric acid (the Béchamp reduction), or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. These methods are well-established for their high chemoselectivity in reducing nitro groups without affecting aryl halides. The reaction with iron powder, for example, involves the oxidation of Fe to Fe²⁺/Fe³⁺ with the nitro group acting as the oxidant. These classical methods are often preferred for their cost-effectiveness and high tolerance for other functional groups.

The resulting product, 5-Bromo-2-ethoxyaniline, is a valuable intermediate for synthesizing more complex molecules, as both the amine and the bromine can be further functionalized. scbt.com

Cross-Coupling Reactions Utilizing the Bromine Functionality

The carbon-bromine bond in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the C-Br bond towards oxidative addition, a critical step in many catalytic cycles.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. libretexts.org For this compound, this reaction provides a direct route to substituted biphenyl (B1667301) derivatives.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of boronic acids can be used, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents. nih.gov Studies on analogous compounds like 1-bromo-4-nitrobenzene (B128438) demonstrate high yields under standard Suzuki conditions. researchgate.net The reaction is tolerant of many functional groups, including the nitro and ethoxy moieties present in the substrate. libretexts.orgnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExampleRole
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Palladium source (pre-catalyst).
Ligand PPh₃, SPhos, XPhosStabilizes the Pd center and facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent. researchgate.net
Solvent Toluene, Dioxane, DMF/WaterReaction medium.
Boron Reagent Arylboronic acid, Alkylboronic esterSource of the coupling partner.

This table is based on general procedures for Suzuki-Miyaura reactions. libretexts.orgnih.govresearchgate.net

Heck Reaction Applications with this compound as a Substrate or Intermediate

The Heck reaction facilitates the coupling of an unsaturated halide (like this compound) with an alkene in the presence of a palladium catalyst and a base. liverpool.ac.uk This reaction forms a new C-C bond at the alkene, typically resulting in a substituted styrene (B11656) derivative.

Research on the Heck reaction using the closely related 1-bromo-4-nitrobenzene with styrene has shown excellent conversion rates. researchgate.net The reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and a hydridopalladium species, which is converted back to the active Pd(0) catalyst by the base. The regioselectivity of the addition to the alkene is generally high. liverpool.ac.uk

Sonogashira, Stille, and Negishi Coupling Methodologies

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, employing a dual catalyst system of palladium and copper(I) iodide. wikipedia.orgorganic-chemistry.org It is a fundamental method for synthesizing arylalkynes. This compound can be coupled with various terminal alkynes under Sonogashira conditions. The reactivity of aryl halides in this reaction typically follows the order I > Br > Cl. wikipedia.org Research on 4-nitrobromobenzene confirms its viability as a substrate for this transformation. researchgate.net Copper-free variants of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). organic-chemistry.org Its main advantages are the stability of the organostannane reagents and tolerance to a wide array of functional groups. libretexts.org this compound is a suitable electrophile for this reaction. Studies have successfully employed 1-bromo-4-nitrobenzene in Stille couplings, indicating that the target compound would react similarly to produce biaryls or vinyl-arenes, depending on the organostannane used. sigmaaldrich.com A significant drawback of this methodology is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Negishi Coupling: This reaction couples organohalides with organozinc reagents, catalyzed by nickel or palladium complexes. organic-chemistry.org It is known for its high reactivity and broad scope, allowing for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. nih.gov The organozinc reagents are typically prepared in situ or used as pre-formed reagents. The reaction of this compound with an appropriate organozinc compound under Negishi conditions would provide a reliable route to various coupled products. The reaction is compatible with a wide range of functional groups. organic-chemistry.orgnih.gov

Ullmann Cross-Coupling Variants

The classic Ullmann reaction is a copper-catalyzed synthesis of symmetric biaryls from two equivalents of an aryl halide, often requiring high temperatures. organic-chemistry.org Modern variations, known as Ullmann-type reactions, are more versatile and can be used for the synthesis of unsymmetrical biaryls, as well as diaryl ethers and amines under milder conditions. organic-chemistry.org

For this compound, a classic Ullmann condensation would involve heating with copper powder to produce the symmetric 2,2'-diethoxy-4,4'-dinitro-5,5'-dibromobiphenyl. The electron-withdrawing nitro group facilitates this reaction. Studies on the similar 1-iodo-2-nitrobenzene (B31338) have shown successful coupling to form 2,2'-dinitrobiphenyl, highlighting the feasibility of this transformation. rsc.org

Table 3: Summary of Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemTypical Product
Suzuki-Miyaura Organoboron ReagentPd complex, BaseBiaryl, Styrene
Heck AlkenePd complex, BaseSubstituted Alkene
Sonogashira Terminal AlkynePd complex, Cu(I) salt, BaseArylalkyne
Stille OrganostannanePd complexBiaryl, Styrene, Ketone
Negishi Organozinc ReagentPd or Ni complexAlkylated/Arylated Arene
Ullmann Aryl HalideCu powder or complexSymmetric Biaryl

Oxidative Transformations of the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) on the aromatic ring can undergo oxidative transformation, typically through enzymatic processes in biological systems or with strong chemical oxidants. The most common oxidative pathway for an ethoxy group attached to an aromatic ring is O-dealkylation.

This process is often mediated by cytochrome P450 enzymes in vivo. The generally accepted mechanism involves the abstraction of a hydrogen atom from the α-carbon of the ethoxy group by an activated oxygen species of the enzyme. This generates a highly unstable hemiacetal intermediate. The hemiacetal then non-enzymatically collapses, leading to the cleavage of the ether bond to form 4-bromo-2-nitrophenol (B183274) and acetaldehyde.

Kinetic and Mechanistic Studies of Key Reaction Pathways

The primary reaction pathway for this compound, aside from transformations of its substituents, is nucleophilic aromatic substitution (SNAr). In this reaction, the bromine atom, being a good leaving group, is displaced by a nucleophile. The presence of the strongly electron-withdrawing nitro group ortho and para to the bromine atom activates the ring towards this type of substitution.

Determination of Rate Constants and Activation Parameters

Detailed kinetic studies providing specific rate constants and activation parameters (such as activation energy, Ea, and pre-exponential factor, A) for reactions of this compound are not extensively reported in the literature. However, for analogous SNAr reactions of other activated aryl halides, these parameters are commonly determined by monitoring the reaction progress over time at various temperatures using techniques like UV-Vis spectroscopy or chromatography.

For a typical SNAr reaction, the rate law is second order, being first order in both the aryl halide and the nucleophile:

Rate = k[Aryl Halide][Nucleophile]

The Arrhenius equation, k = Ae-Ea/RT, relates the rate constant (k) to the activation energy (Ea) and temperature (T). By measuring the rate constant at different temperatures, the activation energy and pre-exponential factor can be determined from the slope and intercept of a plot of ln(k) versus 1/T.

While specific values for this compound are not available, data from similar compounds can provide an estimation of the expected range for these parameters.

Identification of Reaction Intermediates and Transition States

The SNAr mechanism proceeds through a two-step addition-elimination sequence. The initial attack of the nucleophile on the carbon atom bearing the bromine atom leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is a key species in the reaction pathway.

The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, which is crucial for the reaction to proceed. The formation of this intermediate is typically the rate-determining step of the SNAr reaction.

The transition state for the formation of the Meisenheimer complex involves the partial formation of the new carbon-nucleophile bond and the partial retention of the carbon-bromine bond. Computational chemistry methods are often employed to model the structures and energies of these transition states and intermediates, providing valuable insights into the reaction mechanism at a molecular level. Spectroscopic techniques, such as NMR and mass spectrometry, can sometimes be used to detect or trap reaction intermediates under specific conditions, providing experimental evidence for the proposed mechanism.

Computational and Theoretical Chemistry Studies of 1 Bromo 4 Ethoxy 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These calculations solve the Schrödinger equation for a molecule to determine its energy and wavefunction, from which all other chemical properties can be derived.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and its thermodynamic properties.

For substituted nitrobenzenes, calculations are commonly performed using hybrid functionals like B3LYP or PBE0 with basis sets such as 6-311+G(d,p) or cc-pVDZ, which provide a good description of electron distribution. unpatti.ac.idrsc.org In a DFT optimization of 1-Bromo-4-ethoxy-2-nitrobenzene, the geometry would be adjusted until the lowest energy state is found. Studies on similar molecules show that the presence of substituents causes minor distortions in the benzene (B151609) ring from perfect planarity. unpatti.ac.id The nitro group is known to be coplanar with the benzene ring to maximize resonance, though slight twisting can occur.

Illustrative Optimized Geometrical Parameters: This table presents expected, not experimentally verified, geometrical parameters for this compound, based on DFT calculations of analogous molecules.

ParameterExpected Value
C-N Bond Length (Å)~1.48
N-O Bond Length (Å)~1.22
C-Br Bond Length (Å)~1.90
C-O (ethoxy) Bond Length (Å)~1.36
O-C-C (ethoxy) Angle (°)~108
C-N-O Angle (°)~118

Furthermore, DFT calculations can yield important energetic data. Based on studies of related nitroaromatics, the following thermodynamic properties can be estimated.

Illustrative Thermodynamic Properties: Data is based on typical results for substituted nitrobenzenes calculated via DFT methods and should be considered illustrative.

PropertyIllustrative Value
Zero-point vibrational energy (kcal/mol)~95.5
Enthalpy (Hartree/particle)-
Gibbs Free Energy (Hartree/particle)-
Dipole Moment (Debye)~4.5 - 5.5

Ab initio methods, Latin for "from the beginning," are based solely on fundamental physical constants and the principles of quantum mechanics, without reliance on experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) offer higher accuracy than DFT but are significantly more computationally expensive.

For nitroaromatics, which can have complex electronic structures due to electron correlation, multi-configurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (MS-CASPT2) are sometimes employed. acs.org These methods are particularly useful for studying excited states and photochemical reactions. acs.org A study on nitrobenzene (B124822) itself required a large active space of 20 electrons in 17 orbitals, highlighting the computational challenge. acs.org Due to this complexity, high-accuracy ab initio calculations on larger derivatives like this compound are not commonly reported.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.com The energy and spatial distribution of these orbitals are key predictors of a molecule's behavior.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. ajchem-a.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Such molecules are often described as "soft." ajchem-a.com

A large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity, as more energy is needed for electronic excitation. These molecules are considered "hard." ajchem-a.com

The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com From these energies, several global reactivity descriptors can be calculated to quantify reactivity. yu.edu.jo

Illustrative Global Reactivity Descriptors: These values are calculated from hypothetical HOMO (-7.8 eV) and LUMO (-2.5 eV) energies, which are typical for this class of molecule.

DescriptorFormulaIllustrative Value (eV)
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.3
Ionization Potential (I)-EHOMO7.8
Electron Affinity (A)-ELUMO2.5
Absolute Electronegativity (χ)(I + A) / 25.15
Absolute Hardness (η)(I - A) / 22.65
Absolute Softness (S)1 / (2η)0.189
Electrophilicity Index (ω)χ² / (2η)4.99

The spatial distribution of the HOMO and LUMO identifies the most likely sites for chemical reactions.

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, particularly influenced by the electron-donating ethoxy group. This region is the most probable site for electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the electron-withdrawing nitro group (–NO₂) and the aromatic ring. researchgate.net This indicates that the nitro group and the ring carbons are the primary sites for nucleophilic attack. This distribution is a classic feature of nitroaromatic compounds and explains their susceptibility to nucleophilic aromatic substitution. preprints.org

Conformational Analysis and Rotational Barriers of the Ethoxy Group

The rotation of the ethoxy group around the C(phenyl)-O bond is expected to have a specific energy profile with distinct minima and transition states. The energy minima would correspond to the most stable conformations, while the transition states would represent the energy barriers that must be overcome for the group to rotate from one stable conformation to another. These barriers are influenced by steric hindrance from the adjacent bromo and nitro groups, as well as by electronic effects such as resonance and hyperconjugation.

A thorough computational study would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface of the molecule as a function of the dihedral angle defining the orientation of the ethoxy group. From this, the rotational energy barriers and the relative energies of different conformers could be determined.

However, as of the latest literature search, specific data tables detailing these rotational barriers and the dihedral angles of stable conformers for this compound have not been published. Therefore, a quantitative discussion of the research findings in this specific area cannot be presented.

Diverse Applications of 1 Bromo 4 Ethoxy 2 Nitrobenzene in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Aromatic Systems

The strategic placement of reactive sites on the benzene (B151609) ring of 1-Bromo-4-ethoxy-2-nitrobenzene makes it an ideal starting material for the construction of a variety of complex aromatic compounds. The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions, while the nitro group can be readily converted into other functional groups, most notably an amino group, which opens up further synthetic possibilities.

Building Block for Multifunctional Heterocycles

While direct utilization of this compound in the one-pot synthesis of complex heterocycles is not extensively documented, its derivatives are key intermediates in such transformations. A notable application lies in the synthesis of vat dyes belonging to the perinone class. The reduction of the nitro group in this compound would yield 5-bromo-2-ethoxyaniline. Although not a direct cyclization, the subsequent reduction of the bromine and diazotization of the resulting 4-ethoxyaniline can lead to 4-ethoxy-1,2-diaminobenzene. This diamine is a crucial building block that can be condensed with compounds like naphthalene-1,4,5,8-tetracarboxylic acid to form perinone-based vat dyes, which are complex heterocyclic systems. google.com

The general strategy for forming quinoxaline (B1680401) derivatives, for instance, involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ftstjournal.comdiscoveryjournals.org The reduction of this compound can be controlled to produce a substituted o-phenylenediamine, which can then participate in these cyclization reactions to yield highly substituted quinoxalines. These quinoxaline scaffolds are prevalent in pharmaceuticals and functional materials.

Synthesis of Substituted Anilines and Phenols

The conversion of this compound into substituted anilines and phenols is a fundamental transformation that unlocks its potential for a vast array of subsequent reactions.

The reduction of the nitro group to an amino group is a common and efficient process. For the closely related compound, 4-Bromo-2-ethoxy-1-nitrobenzene, a high-yielding reduction to 5-Bromo-2-ethoxyaniline has been demonstrated using iron powder in a mixture of ethanol (B145695), water, and acetic acid. researchgate.net This straightforward procedure is highly likely to be applicable to this compound, providing access to 4-Bromo-3-ethoxyaniline, a valuable intermediate for further functionalization, such as in the synthesis of azo dyes.

The synthesis of substituted phenols from this compound can be envisioned through nucleophilic aromatic substitution of the bromine atom. While the nitro group activates the ring towards such substitutions, particularly at the ortho and para positions, the bromine atom in this isomer is meta to the nitro group, which makes direct nucleophilic substitution challenging. ripublication.com However, copper-catalyzed hydrolysis of aryl halides provides a viable route to phenols. This method, often referred to as the Ullmann condensation, typically requires high temperatures and a copper catalyst.

Role in the Synthesis of Advanced Organic Materials Precursors

The functional groups of this compound serve as handles for constructing precursors for a variety of advanced organic materials, including specialty polymers, dyes, pigments, and materials for optical and electronic applications.

Development of Monomers for Specialty Polymers and Copolymers

While direct polymerization of this compound is not a common application, its derivatives can be designed as monomers for specialty polymers. For instance, after reduction of the nitro group and potential modification of the bromo group, the resulting aniline (B41778) derivative could be used in the synthesis of polyamides or polyimides.

Furthermore, the bromine atom can participate in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce polymerizable functionalities. researchgate.netnist.gov For example, a Sonogashira coupling with a terminal alkyne could introduce a reactive group suitable for polymerization. ebsco.com The synthesis of poly(arylene ether)s through nucleophilic aromatic substitution is a well-established method for preparing high-performance polymers. researchgate.net A bifunctional monomer derived from this compound, for example by converting the nitro group to a hydroxyl group and then performing a coupling reaction at the bromine site, could potentially be used in polycondensation reactions.

Precursor for Dyes, Pigments, and Optical Materials

The chromophoric properties of nitroaromatic compounds and the versatile reactivity of the functional groups in this compound make it a valuable precursor for colorants and optical materials.

The reduction of this compound to the corresponding aniline, 4-Bromo-3-ethoxyaniline, provides a key intermediate for the synthesis of azo dyes. Diazotization of this aniline followed by coupling with various aromatic or heterocyclic coupling components can lead to a wide range of disperse dyes. The synthesis of disperse azo dyes from analogous nitroanilines, such as 4-methoxy-2-nitroaniline, is well-documented and demonstrates the utility of this class of compounds in producing colors for synthetic fabrics like polyester. ftstjournal.comdiscoveryjournals.orgresearchgate.netresearchgate.netorientjchem.org

Moreover, as mentioned earlier, derivatives of this compound are precursors to vat dyes. Vat dyes are known for their excellent fastness properties and are used for dyeing cotton and other cellulosic fibers. google.comripublication.comebsco.comfibre2fashion.comrsc.org

In the realm of optical materials, a derivative of a bromo-nitrobenzene has been utilized in the synthesis of caged calcium compounds with two-photon absorption properties. acs.org This highlights the potential of molecules with this substitution pattern to serve as platforms for creating materials with specific non-linear optical responses, which are crucial for applications in bio-imaging and photodynamic therapy.

Intermediates for Optoelectronic and Semiconducting Materials

The structural motifs accessible from this compound are relevant to the design of organic materials for electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Many high-performance organic semiconductors used as hole transport materials or electron transport materials in OLEDs are based on complex aromatic and heterocyclic structures. scirp.org The synthesis of these materials often relies on cross-coupling reactions to build up the conjugated systems. The bromo-functionality of this compound makes it a suitable substrate for Suzuki, Stille, or Buchwald-Hartwig coupling reactions, which are powerful tools for constructing the carbon-carbon and carbon-nitrogen bonds found in these materials.

For example, after suitable modifications, derivatives of this compound could be coupled to form larger conjugated molecules that possess the necessary electronic properties for charge transport. The ethoxy group can enhance solubility and influence the solid-state packing of the material, which are critical factors for device performance.

Utility in Agrochemical and Fine Chemical Synthesis

The strategic placement of reactive sites on this compound suggests its potential as a versatile intermediate in the synthesis of complex molecules, including those with applications in the agrochemical and fine chemical industries.

Synthetic Intermediate for Herbicides, Insecticides, or Fungicides (as chemical building blocks)

While the structural motifs present in this compound are common in a variety of biologically active molecules, a detailed review of scientific literature and patent databases does not reveal specific, documented instances of this exact isomer being used as a direct synthetic intermediate for the commercial production of herbicides, insecticides, or fungicides. The related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of dapagliflozin, highlighting the utility of similar structures in producing complex pharmaceuticals. google.comgoogle.com However, direct evidence for the application of this compound in the agrochemical field remains limited in published research.

Precursor to Ligands for Transition Metal Catalysis (e.g., preparation of N-heterocyclic carbene ligands)

The development of ligands for transition metal catalysis is a cornerstone of modern organic synthesis. N-heterocyclic carbenes (NHCs) are a prominent class of ligands that have found widespread use. The synthesis of NHC ligands often begins with substituted aromatic compounds that can be elaborated into the desired heterocyclic system.

The structure of this compound contains the necessary functional groups to serve as a theoretical precursor for such ligands. For instance, the nitro group can be reduced to an amine, which can then be functionalized and cyclized to form a benzimidazole (B57391) or related N-heterocyclic system. However, a search of the current scientific literature does not yield specific examples where this compound has been explicitly used for the preparation of N-heterocyclic carbene ligands or other ligands for transition metal catalysis.

Design and Synthesis of Diphenyl Ethers and Related Aromatic Ethers

Diphenyl ether moieties are important structural components in a range of pharmaceuticals, agrochemicals, and polymers. Their synthesis often relies on coupling reactions between an aryl halide and a phenol (B47542) or phenoxide, such as the Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig etherification. wikipedia.orgorganic-chemistry.org

The bromine atom in this compound is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This activation makes it a suitable substrate for reactions with phenoxides to form diphenyl ethers. The general reaction would involve the displacement of the bromide by a phenoxide salt, often in the presence of a copper catalyst (Ullmann conditions) or a palladium catalyst (Buchwald-Hartwig conditions). Despite the chemical feasibility, specific research findings detailing the use of this compound for the synthesis of diphenyl ethers are not prominently featured in the scientific literature.

Green Chemistry Applications and Sustainable Synthesis Approaches

Green chemistry principles encourage the development of chemical processes that are environmentally benign, reduce waste, and use renewable resources. This includes the use of safer solvents, catalysts, and reaction conditions. While there is a broad interest in applying green chemistry to the synthesis of aromatic compounds, there are currently no specific studies or documented applications focusing on sustainable synthesis routes to or from this compound. Research in this area for related compounds often explores solvent-free reactions or the use of highly efficient and recyclable catalysts. rsc.org

Emerging Methodologies and Future Directions in Research on 1 Bromo 4 Ethoxy 2 Nitrobenzene

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing, offering significant advantages for the scalable production of nitroaromatic compounds. rsc.org This methodology involves performing chemical reactions in a continuously flowing stream within a network of microreactors or packed beds. The inherent benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for hazardous reactions like nitration. researchgate.netchemrxiv.org

For the synthesis of compounds like 1-Bromo-4-ethoxy-2-nitrobenzene, which involves energetic nitration steps, flow chemistry minimizes the volume of hazardous mixtures at any given time, drastically reducing the risk of thermal runaways. chemrxiv.org Research on the continuous nitration of analogous compounds, such as mesitylene (B46885) to 1,3,5-trimethyl-2-nitrobenzene, has demonstrated remarkable improvements. researchgate.net In one such study, a microflow system reduced the reaction time from 4 hours in a batch reactor to just 60 seconds, while also decreasing sulfuric acid consumption by a factor of 7.6. researchgate.net

The integration of multiple reaction and purification steps into a single, automated continuous line is a key area of development. rsc.orgmagritek.com A multi-step flow process for a model drug substance demonstrated the successful integration of nitration, substitution, and hydrogenation, showcasing the potential for end-to-end manufacturing. magritek.com Applying this concept to this compound could involve a sequential process: continuous nitration of a bromo-ethoxy-benzene precursor, followed by in-line extraction and subsequent derivatization steps, leading to a highly efficient, scalable, and safer production workflow.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Nitroaromatics

ParameterTraditional Batch ReactorContinuous Flow ReactorPotential Advantage for this compound Synthesis
Safety Large volumes of hazardous reagents, risk of thermal runaway.Small reaction volumes, superior heat dissipation. researchgate.netSafer handling of nitrating mixtures.
Reaction Time Hours. researchgate.netSeconds to minutes. researchgate.netIncreased throughput and productivity.
Scalability Problematic, requires re-optimization.Straightforward by running the system for longer periods. rsc.orgSeamless transition from laboratory to industrial scale.
Process Control Difficult to control temperature and mixing gradients.Precise control over temperature, pressure, and residence time.Higher purity and yield, reduced byproducts.
Waste Generation High, especially solvent and acid waste. researchgate.netSignificantly reduced reagent and solvent consumption. researchgate.netGreener and more cost-effective process.

Microwave-Assisted and Photochemical Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) and photochemical methods offer alternative energy inputs to drive chemical reactions, often leading to enhanced reaction rates, higher yields, and unique selectivities.

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically shorten reaction times compared to conventional heating methods. While specific MAOS protocols for this compound are not extensively documented, the technology has been successfully applied to related transformations. For instance, Friedel–Crafts reactions, a class of reactions used to form C-C bonds on aromatic rings, have been accelerated under microwave irradiation, sometimes in greener media like deep eutectic solvents. rsc.org This suggests that derivatization reactions involving the aromatic ring of this compound could be significantly enhanced using microwave technology.

Photochemical synthesis, which uses light to initiate reactions, opens pathways to unique molecular structures that are often inaccessible through thermal methods. The nitro group in nitroaromatic compounds is known to be photochemically active. Research into related molecules has focused on designing chromophores for two-photon (TP) uncaging, where a protecting group is removed by near-infrared light to release an active molecule with high spatial and temporal precision. acs.org For example, a derivative of 4-nitrobromobenzene was designed as part of a caged compound for the controlled release of calcium. acs.org This highlights the potential for developing photochemically active derivatives of this compound for applications in biology and materials science, where light can be used as an external trigger to control chemical reactivity.

Electrochemical Synthesis for Sustainable Transformations

Electrochemical synthesis is emerging as a powerful green chemistry tool, using electricity to drive redox reactions, thereby replacing conventional, often hazardous, and wasteful chemical reagents. mpg.deacs.org The electrochemical reduction of nitroaromatic compounds is particularly attractive as it avoids the use of metal-based reducing agents and allows for precise control over the reaction. mpg.deacs.org

By tuning the electrode potential, current density, and electrolyte pH, the nitro group (-NO₂) can be selectively reduced to various functionalities, such as nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) groups. acs.org This level of control is difficult to achieve with traditional chemical reductants. Studies on the electrochemical reduction of nitroarenes have demonstrated the feasibility of producing a wide range of aniline (B41778) derivatives with high yields (87-99%) using a samarium anode system. acs.org

Research directly involving the closely related compound 1-bromo-4-nitrobenzene (B128438) has shown that its reduction at a zinc electrode in a room-temperature ionic liquid proceeds via an EC (electrochemical-chemical) mechanism. rsc.org The process involves an initial one-electron reduction to form a radical anion, which then reacts with the zinc electrode to generate functionalized arylzinc species. rsc.org This opens a sustainable pathway for creating organometallic intermediates from this compound, which can then be used in a variety of cross-coupling reactions for further molecular elaboration. The scalability of such electrochemical processes has been demonstrated, with continuous flow electrolysis achieving outputs of over 100 grams per run for the synthesis of 3-trifluoromethylanilines from their nitro precursors. acs.org

Development of Novel Catalytic Systems for Derivatization Reactions

The bromine and nitro substituents on the this compound ring are versatile handles for a wide range of derivatization reactions, primarily through catalytic cross-coupling and reduction. The development of novel, highly efficient catalytic systems is crucial for expanding the synthetic utility of this compound.

Palladium-based catalysts are workhorses for carbon-carbon bond-forming reactions like the Heck, Suzuki, and Stille couplings. researchgate.net Research on the Heck reaction between 1-bromo-4-nitrobenzene and styrene (B11656) has utilized palladium complexes with N-heterocyclic carbene (NHC) ligands. researchgate.net These studies found that a catalyst loading of just 0.5 mmol% could achieve significant conversion, demonstrating the high efficiency of modern catalytic systems. researchgate.net Such catalysts could be directly applied to this compound to introduce new carbon-based functional groups at the bromine-substituted position.

For the transformation of the nitro group, catalytic hydrogenation is a key reaction. scielo.org.za While traditional catalysts like palladium on carbon are effective, research is exploring more sustainable and recyclable systems. Transition metal-based ionic liquids have been developed as catalysts for the reduction of nitroarenes under mild, ambient temperature conditions using NaBH₄ in water. researchgate.net These systems show good yields and tolerate various functional groups. researchgate.net Furthermore, chemoenzymatic methods using immobilized nitroreductase enzymes offer a highly selective and green alternative, operating at room temperature and atmospheric pressure without the need for high-pressure hydrogen or precious-metal catalysts. acs.org

Table 2: Examples of Catalytic Systems for Derivatization of Bromo-Nitroaromatics

Reaction TypeSubstrateCatalytic SystemKey FindingReference
Heck Coupling 1-Bromo-4-nitrobenzenePalladium-N-heterocyclic carbene (Pd-NHC) complexEfficient C-C bond formation with 0.5 mmol% catalyst loading. researchgate.net
Nitro Reduction Various NitroarenesTransition metal-based ionic liquidEffective reduction at ambient temperature in water. researchgate.net
Nitro Reduction Substituted NitrobenzenesImmobilized Nitroreductase (NR-55)Sustainable, highly chemoselective reduction without metal catalysts. acs.org
Electrochemical Arylzinc Formation 1-Bromo-4-nitrobenzeneZinc Electrode in an Ionic LiquidFacile route to functionalized arylzinc organometallics. rsc.org

Machine Learning and AI in Predicting Reactivity and Optimizing Synthesis

For a molecule like this compound, ML models can be used to predict its reactivity in various transformations. By training models on large databases of known reactions, AI can forecast the likely products, yields, and optimal conditions for a new reaction involving this specific substrate. mit.eduyoutube.com This is particularly valuable for complex multi-component reactions or when trying to achieve specific regioselectivity. For instance, ML models have been developed to predict reaction yields for Suzuki cross-couplings, often outperforming expert intuition. mit.edu

Exploration of Unconventional Reaction Media (e.g., Ionic Liquids, Deep Eutectic Solvents)

The choice of solvent can profoundly influence reaction rates, selectivity, and environmental impact. Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of unconventional solvents gaining attention as green alternatives to traditional volatile organic compounds (VOCs). wikipedia.orgrsc.org

Ionic liquids are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and tunable properties. scielo.org.za Research has shown that the reactivity of halo-nitroaromatic compounds can be significantly altered in ILs. For example, the radical anion of 1-bromo-4-nitrobenzene, a key intermediate in some reactions, is more reactive in the ionic liquid [C₄mPyrr][NTf₂] than in conventional solvents like acetonitrile. nih.gov This enhanced reactivity is likely due to the stabilization of charged products by the ionic medium. nih.gov ILs have been successfully employed as media for various reactions involving nitroarenes, including catalytic hydrogenations, where the catalyst and solvent can often be recycled. scielo.org.zascielo.org.za

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors (e.g., urea, glycerol) and a salt (e.g., choline (B1196258) chloride), which form a eutectic mixture with a melting point much lower than the individual components. wikipedia.org They are often biodegradable, low-cost, and easy to prepare. rsc.org DESs have been used as both solvents and catalysts in reactions like Friedel-Crafts acylations, demonstrating their dual functionality. rsc.org The high tunability of both ILs and DESs allows for the design of a specific solvent environment to optimize a given transformation of this compound, potentially leading to higher yields, improved selectivity, and a more sustainable chemical process. wikipedia.orgmdpi.com

Advanced In-Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions provides a wealth of data that is essential for understanding reaction mechanisms, identifying intermediates, and optimizing process parameters. Process Analytical Technology (PAT) utilizes in-situ spectroscopic tools to analyze reactions as they happen, without the need for sampling and offline analysis. chemrxiv.org

For a multi-step synthesis involving this compound, a suite of complementary spectroscopic techniques can be integrated into a continuous flow setup. chemrxiv.org For example, Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the nitration step, while UV/Vis and infrared (IR) spectroscopy can be used for subsequent hydrolysis or hydrogenation reactions, respectively. chemrxiv.org This multi-instrument approach provides a comprehensive, real-time picture of the entire synthetic sequence.

The data generated by these in-situ tools can be used to develop kinetic models of the reaction or to train advanced data analysis models, including deep learning neural networks. chemrxiv.org These models can then quantify the concentrations of the starting material, intermediates, the desired product (this compound), and any impurities in real-time. This information is invaluable for implementing automated process control, where feedback loops can adjust reaction conditions (e.g., temperature, flow rate) on the fly to maximize yield and purity, representing a significant step towards data-driven, intelligent chemical manufacturing. magritek.com

Conclusion and Broader Impact of Research on 1 Bromo 4 Ethoxy 2 Nitrobenzene

Summary of Key Findings and Contributions to Organic Synthesis

Research on 1-bromo-4-ethoxy-2-nitrobenzene has primarily highlighted its utility as a versatile intermediate in organic synthesis. Halogenated nitroaromatic compounds are crucial starting materials for producing a wide array of industrial chemicals, including dyes, polymers, and pesticides. nih.gov The presence of the bromo, ethoxy, and nitro groups on the benzene (B151609) ring provides multiple reaction sites, allowing for a variety of chemical transformations.

The nitro group, in particular, is a strong electron-withdrawing group that influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. mdpi-res.com This reactivity is fundamental to the synthesis of more complex molecules. Furthermore, the nitro group can be reduced to an amino group, a key transformation in the synthesis of many pharmaceuticals and fine chemicals. acs.org The reduction of nitroarenes to anilines is a critical process, and various methods have been developed to achieve this transformation efficiently. acs.org

The bromine atom serves as a useful handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. acs.org This allows for the introduction of a wide range of aryl groups, further diversifying the potential products that can be synthesized from this compound. acs.org

Implications for the Rational Design of Functionalized Aromatic Compounds

The study of this compound and similar compounds provides valuable insights for the rational design of functionalized aromatic compounds. The specific positioning of the bromo, ethoxy, and nitro groups on the aromatic ring creates a unique electronic and steric environment. Understanding how these substituents influence the molecule's reactivity is crucial for predicting reaction outcomes and designing synthetic routes to target molecules with desired properties. nih.gov

The electron-withdrawing nature of the nitro group, combined with the directing effects of the ethoxy and bromo groups, allows for regioselective reactions. nih.gov This control over the position of subsequent chemical modifications is a cornerstone of rational molecular design. By studying the reactivity of compounds like this compound, chemists can develop a more intuitive and predictive understanding of structure-reactivity relationships in substituted aromatic systems. This knowledge is essential for the design of new drugs, agrochemicals, and materials with tailored functionalities. numberanalytics.com

Challenges and Opportunities in the Synthesis and Application of Halogenated Nitroarenes

The synthesis and application of halogenated nitroarenes, including this compound, present both challenges and opportunities. A significant challenge lies in the environmental and health concerns associated with this class of compounds. Many halogenated nitroaromatic compounds are classified as toxic and can be persistent environmental pollutants. nih.govmdpi.com Their synthesis often involves harsh reaction conditions and the use of hazardous reagents, such as strong acids and bromine, which require careful handling and waste management. acs.org

However, these challenges also create opportunities for the development of greener and more sustainable synthetic methodologies. Research into novel catalysts, alternative nitrating agents, and more efficient reaction conditions aims to improve the safety and environmental profile of these processes. numberanalytics.com For instance, the use of heterogeneous catalysts can simplify product purification and reduce waste. numberanalytics.com

The unique properties of halogenated nitroarenes also offer significant opportunities. Their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes is well-established. nih.govnumberanalytics.com The global market for halogenated nitrophenols, a related class of compounds, is substantial and expected to grow, indicating a continued demand for these chemical building blocks. mdpi.com

Future Research Avenues for this compound and Related Structures

Future research on this compound and related halogenated nitroarenes is likely to focus on several key areas. A primary avenue will be the development of more efficient and environmentally benign synthetic methods. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals like iron, which can offer milder reaction conditions and improved selectivity. acs.org

Another important direction is the exploration of new applications for these compounds. Their rich chemistry makes them attractive starting materials for the synthesis of novel functional materials, such as organic light-emitting diodes (OLEDs), sensors, and new pharmaceutical scaffolds. The introduction of halogens can significantly influence the biological activity of molecules, and there is potential to discover new therapeutic agents based on halogenated nitroaromatic structures. mdpi.com

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can provide deeper insights into the reactivity and electronic properties of these molecules. nih.gov Combining experimental work with theoretical calculations will be crucial for the rational design of new synthetic strategies and the prediction of the properties of novel compounds.

Potential for Cross-Disciplinary Research Initiatives

The study of this compound and its derivatives offers significant potential for cross-disciplinary research.

Chemistry and Materials Science: The synthesis of novel polymers and functional materials from these building blocks is a promising area of collaboration. The unique electronic properties conferred by the nitro and bromo groups could be harnessed to create materials with interesting optical or electronic properties.

Chemistry and Biology/Pharmacology: The use of halogenated nitroarenes as scaffolds for new drug discovery is a key area for interdisciplinary work. researchgate.net Recent discoveries have renewed interest in nitroaromatic compounds as potential anti-infective agents. researchgate.net Collaborations between synthetic chemists and biologists are essential to design, synthesize, and test new drug candidates.

Chemistry and Environmental Science: The environmental fate and potential bioremediation of halogenated nitroaromatic compounds are critical research areas. nih.govmdpi.com Understanding how these compounds behave in the environment and developing methods for their degradation, for example through mycoremediation, requires expertise from both chemistry and environmental science. mdpi.com

Economic and Industrial Relevance of Advanced Synthetic Strategies

The development of advanced synthetic strategies for compounds like this compound has significant economic and industrial relevance. Aromatic nitro compounds are foundational to the chemical industry, serving as key intermediates in the production of a vast range of commercial products. nih.govnumberanalytics.com

Improving the efficiency, selectivity, and safety of the synthesis of these compounds can lead to substantial cost savings for chemical manufacturers. acs.org Reduced reaction times, higher yields, and the ability to use less expensive and safer reagents all contribute to a more economically viable process. numberanalytics.com

Furthermore, the development of novel compounds derived from this compound could lead to new commercial products with enhanced properties. For example, new pharmaceuticals with improved efficacy or new materials with superior performance would have a direct and positive economic impact. The ability to fine-tune the properties of molecules through rational design, a skill honed by studying compounds like this, is a key driver of innovation in the chemical and pharmaceutical industries.

Q & A

Q. Basic

  • NMR : The ethoxy group’s protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and nitro group’s deshielding effects on adjacent protons aid in assignment.
  • X-ray crystallography : Single-crystal analysis via SHELX software (e.g., SHELXL for refinement) resolves bond angles and confirms substituent positions .

Advanced
Dynamic NMR (DNMR) can detect rotational barriers in the ethoxy group. For crystallographic challenges (e.g., poor crystal growth), microED or synchrotron radiation improves data resolution. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···O contacts), critical for understanding packing behavior .

What strategies mitigate contradictory reactivity data in cross-coupling reactions involving this compound?

Advanced
Contradictions often arise from competing pathways (e.g., Suzuki vs. Ullmann coupling). Systematic screening of ligands (e.g., XPhos vs. SPhos) and solvents (polar aprotic vs. ethereal) is essential. Kinetic isotope effects (KIEs) and Hammett plots correlate substituent electronic effects with reaction rates. For example, the nitro group’s electron-withdrawing nature slows oxidative addition in Pd-catalyzed reactions, necessitating elevated temperatures (80–100°C) .

How does the solubility and stability of this compound vary under different experimental conditions?

Basic
The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability tests (TGA/DSC) reveal decomposition above 200°C. Store in amber vials at –20°C under inert gas to prevent photodegradation or hydrolysis of the ethoxy group .

Advanced
Solubility parameters (Hansen solubility parameters) predict compatibility with polymer matrices for material science applications. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways; LC-MS identifies breakdown products like 2-nitroresorcinol from hydrolyzed intermediates .

What computational methods predict the electronic properties of this compound for reaction planning?

Advanced
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular electrostatic potential (MESP) surfaces highlight regions of high electron density (e.g., near the ethoxy group). MD simulations model solvent effects on reaction intermediates .

How can regioselectivity be controlled during further functionalization (e.g., introducing aryl or alkyl groups)?

Advanced
Protecting group strategies (e.g., silylation of the ethoxy group) temporarily block undesired reactivity. Transition-metal catalysts (e.g., CuI for Ullmann coupling) favor C–N bond formation at the bromine site. Steric effects from the nitro group can be leveraged to direct meta-substitution in Pd-catalyzed reactions .

What purification techniques achieve high purity (>98%) for this compound?

Basic
Flash chromatography (silica gel, hexane/EtOAc gradient) removes polar byproducts. Recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced
Preparative HPLC with chiral columns resolves enantiomeric impurities. Simulated moving bed (SMB) chromatography scales purification for industrial research. Purity validation via qNMR (quantitative ¹H NMR) ensures accurate quantification .

What biological screening approaches evaluate the compound’s potential as a pharmacophore?

Advanced
High-throughput screening (HTS) against kinase or GPCR libraries identifies bioactivity. Docking studies (AutoDock Vina) predict binding affinity to target proteins (e.g., nitroreductases). Toxicity profiling (Ames test, zebrafish embryo assays) assesses mutagenicity and developmental effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.